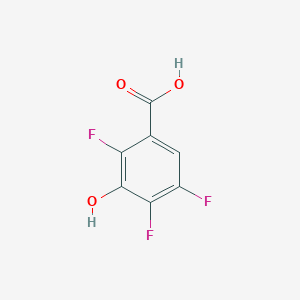

3-Hydroxy-2,4,5-trifluorobenzoic acid

Overview

Description

Chemical Identity and Properties

3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS: 116751-24-7) is a fluorinated benzoic acid derivative with the molecular formula C₇H₂F₃O₃ and a molecular weight of 191.08 g/mol . It features a hydroxyl group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the benzene ring. Key physical properties include a melting point of 143–147°C and classification as an irritant (Xi) under safety guidelines .

Synthesis and Applications The compound is synthesized via multi-step processes involving precursors like tetrafluorophthalimide or nitrile derivatives. For example, 3-amino-2,4,5-trifluorobenzoic acid is derived from 4-amino-3,5,6-trifluorophthalonitrile through hydrolysis and decarboxylation . Its primary use is as a pharmaceutical intermediate, particularly in synthesizing esters like methyl 3-methoxy-2,4,5-trifluorobenzoate, which are precursors for quinolone antibiotics .

Preparation Methods

Hydrolysis and Decarboxylation of Tetrafluorophthalimide Derivatives

The predominant method for synthesizing HTBA involves the controlled hydrolysis of tetrafluorophthalimide precursors, followed by acid-mediated decarboxylation. This approach, detailed in U.S. Patent 5,233,082 , leverages the reactivity of N-alkyl or N-aryl tetrafluorophthalimides under alkaline and acidic conditions.

Reaction Mechanism and Intermediate Formation

The process begins with the alkaline hydrolysis of tetrafluorophthalimide (e.g., N-methyltetrafluorophthalimide) in aqueous potassium hydroxide. This step generates two intermediates:

-

4-Hydroxy-3,5,6-trifluorophthalamic acid (HTPA) : Formed via ring-opening hydrolysis at the imide carbonyl.

-

3-Hydroxy-2,4,5-trifluorobenzamide (HTB) : Resulting from partial decarboxylation and rearrangement .

Neutralization with concentrated sulfuric acid precipitates these intermediates, which are subsequently subjected to high-temperature (145–150°C) acid hydrolysis. This step cleaves the amide bond in HTB and decarboxylates HTPA, yielding HTBA as the final product .

Stepwise vs. One-Pot Synthesis

The patent delineates two procedural variants:

Two-Step Isolation of Intermediates

In this method, intermediates are isolated after neutralization, purified via filtration, and then treated with sulfuric acid. For example, Example 4 describes reacting 4.74 g of precipitated intermediates with 20 mL of 60% sulfuric acid at 150°C for 8 hours, followed by ethyl acetate extraction to isolate 2.94 g of HTBA (62% yield) .

Optimization of Reaction Conditions

Temperature and Acid Concentration

Optimal decarboxylation occurs at 145–150°C using 60–70% sulfuric acid. Lower temperatures (<120°C) result in incomplete reaction, while higher temperatures (>160°C) promote side reactions, such as over-fluorination or decomposition .

Solvent and Extraction

Ethyl acetate is the preferred solvent for product extraction due to its high partition coefficient for HTBA. Post-reaction quenching in water followed by triple extraction (3×50 mL ethyl acetate) ensures >95% recovery .

Experimental Data and Performance Metrics

Table 1 summarizes key experimental results from patented methodologies:

| Example | Starting Material | Base | Acid | Temp (°C) | Time (h) | Yield (g) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 4 | Precipitated HTPA/HTB | KOH | H₂SO₄ | 150 | 8 | 2.94 | 98 |

| 5 | N-Methylphthalimide | KOH | H₂SO₄ | 145 | 6 | 3.97 | 95 |

Key Observations :

-

The one-pot method (Example 5) achieves higher yields (79%) compared to the two-step approach (62%) due to minimized intermediate loss .

-

Purity exceeds 95% in both cases, as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) .

Challenges and Mitigation Strategies

Byproduct Formation

Side products, such as 2,4,5-trifluorobenzoic acid (from over-decarboxylation) or dimerized species, are observed at trace levels (<2%). Recrystallization from ethanol/water (1:3 v/v) reduces impurities to <0.5% .

Scale-Up Considerations

Industrial-scale reactions face heat dissipation challenges during exothermic hydrolysis. Pilot studies recommend gradual addition of sulfuric acid and jacketed reactors with cooling capacities ≥500 kJ/m³ .

Chemical Reactions Analysis

3-Hydroxy-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Esterification: It can react with alcohols to form esters such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions, although specific reagents and products depend on the reaction setup.

Scientific Research Applications

Organic Synthesis

HTBA is primarily utilized as a building block for synthesizing more complex fluorinated compounds and esters. It can undergo various chemical reactions such as:

- Substitution Reactions : The hydroxyl group can be substituted with different functional groups.

- Esterification : HTBA reacts with alcohols to form esters like methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate .

Pharmaceutical Development

HTBA plays a significant role in the synthesis of quinoline derivatives, which have demonstrated antibacterial properties. These derivatives are crucial in developing new antibiotics and other therapeutic agents .

Case Study Example : A study demonstrated that quinoline derivatives synthesized from HTBA exhibited potent antimicrobial activity against various bacterial strains, highlighting its potential in drug discovery .

Biological Applications

Research indicates that fluorinated salicylic acid derivatives, including those derived from HTBA, show potential in inhibiting mycobactin biosynthesis—a critical process for the virulence of Mycobacterium tuberculosis (Mtb). This suggests that HTBA derivatives could lead to novel treatments for tuberculosis .

Agrochemicals

HTBA is employed in synthesizing specialty chemicals and intermediates used in agrochemicals. Its fluorinated structure enhances the efficacy and stability of agricultural products.

Material Science

Fluorinated compounds like HTBA are increasingly used in developing liquid-crystalline materials due to their unique properties that can be tuned for specific applications in displays and electronic devices .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets, depending on its application. For instance, in the synthesis of antibacterial agents, the compound’s fluorinated structure enhances the activity and stability of the resulting molecules . The exact pathways and targets can vary based on the specific derivative or application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents (e.g., methoxy, amino, chloro) at the 3-position, influencing reactivity and applications. Below is a comparative analysis:

Physicochemical and Reactivity Differences

- Hydrogen Bonding : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy or methyl derivatives .

- Electron Withdrawing Effects: Fluorine atoms at the 2-, 4-, and 5-positions increase the acidity of the carboxylic acid group, making it more reactive in esterification or amidation reactions than non-fluorinated analogs .

- Synthetic Pathways: Methoxy derivatives require methylation steps (e.g., using methylating agents on hydroxy precursors), whereas amino derivatives involve nitrile hydrolysis and decarboxylation .

Research Findings and Data Tables

Thermal and Spectral Data

Biological Activity

3-Hydroxy-2,4,5-trifluorobenzoic acid (HTFBA) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of HTFBA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms and a hydroxyl group on a benzoic acid framework. Its chemical formula is and it exhibits distinct physical and chemical properties due to the electronegative fluorine atoms, which enhance its lipophilicity and acidity.

Biological Activity Overview

HTFBA has been studied for various biological activities, including:

- Anti-inflammatory Effects : Research indicates that HTFBA may possess anti-inflammatory properties, potentially through the inhibition of specific inflammatory pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains.

The biological activity of HTFBA can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : HTFBA interacts with proteins and enzymes, which can alter their activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to study these interactions.

- Modulation of Signaling Pathways : HTFBA may influence signaling pathways related to inflammation and metabolism, although the specific pathways remain to be fully elucidated.

- Structural Similarities with Other Compounds : The structural features of HTFBA allow it to mimic other biologically active compounds, enhancing its potential bioactivity.

Case Studies

- Anti-inflammatory Study :

- Enzyme Inhibition :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves selective fluorination and hydroxylation of a benzoic acid precursor. For example, fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®, followed by hydroxylation under acidic or basic conditions. Key steps include:

- Starting Material : 3-Hydroxybenzoic acid derivatives or halogenated precursors (e.g., 2,4,5-trifluoro-3-methoxybenzoic acid, which undergoes demethylation to yield the hydroxyl group) .

- Fluorination : Sequential fluorination at positions 2, 4, and 5 using fluorinating agents under anhydrous conditions .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .

- Critical Factors : Temperature control (<0°C for fluorination), stoichiometric ratios of fluorinating agents, and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identifies hydroxyl proton (δ ~10-12 ppm) and aromatic protons (split patterns due to fluorine coupling).

- ¹⁹F NMR : Confirms fluorine positions (distinct chemical shifts for ortho, meta, and para fluorines) .

- IR Spectroscopy : Detects carboxylic acid (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl (O-H stretch ~2500–3300 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₃F₃O₃, exact mass 192.0921 g/mol) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry (e.g., dihedral angles between substituents) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?

- Methodological Answer :

- Solubility : Test in solvents like DMSO (high solubility), water (low solubility), and ethanol (moderate solubility) using gravimetric analysis .

- pKa Determination : Use potentiometric titration in aqueous or mixed solvents (e.g., water/acetonitrile). Expected pKa ~2.5–3.5 due to electron-withdrawing fluorine substituents .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points (literature data suggests analogs like 2,4,6-trifluorobenzoic acid melt at 142–145°C) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electronegativity increases the acidity of the hydroxyl group (pKa lowering) and directs electrophilic substitution. Key considerations:

- Electronic Effects : Fluorine at positions 2 and 4 deactivates the ring, reducing reactivity toward electrophiles but enhancing hydrogen bonding with enzymes .

- Steric Effects : Ortho-fluorine groups hinder nucleophilic attack at the carboxylic acid group. Computational modeling (DFT) can predict reactive sites .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 3-hydroxybenzoic acid) under identical conditions .

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound in enzyme inhibition studies?

- Methodological Answer : Conflicting data may arise from assay conditions or enzyme isoforms. Mitigation strategies include:

- Standardized Assays : Use recombinant enzymes (e.g., COX-1/COX-2 for anti-inflammatory studies) and control buffer pH (6.5–7.5) to minimize variability .

- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to calculate precise IC₅₀ values.

- Structural Analysis : Co-crystallize the compound with target enzymes to identify binding modes and competitive inhibition mechanisms .

Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Discrepancies often stem from solvent effects or impurities. Best practices:

Properties

IUPAC Name |

2,4,5-trifluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAFUGSJSHXYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370188 | |

| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116751-24-7 | |

| Record name | 3-Hydroxy-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.